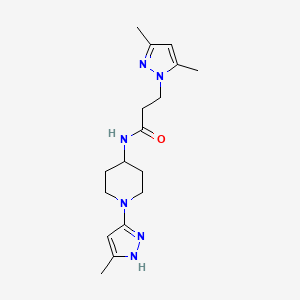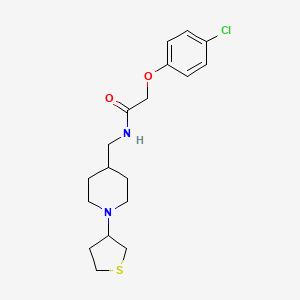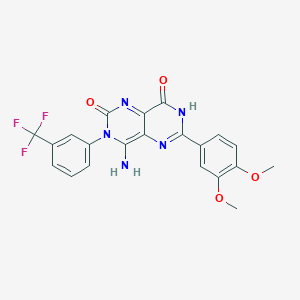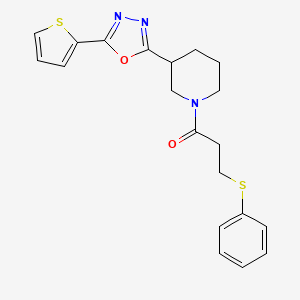
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Complexes of Palladium(II) Chloride with Pyrazole Derivatives : Research into pyrazole derivatives like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-propanamide has shown their utility in forming complexes with palladium(II) chloride. These complexes exhibit unique structural characteristics, such as the formation of supramolecular hydrogen-bonded chains and cyclic dimers, demonstrating the ligands' versatility in coordination chemistry. This versatility is crucial for the development of new materials and catalysts in synthetic chemistry (Tyler Palombo et al., 2019).
Medicinal Chemistry Applications
Antagonistic Activity at Cannabinoid Receptors : Pyrazole derivatives have been identified as potent antagonists for cannabinoid receptors. This discovery is pivotal in developing drugs that can counteract the psychoactive effects of cannabinoids, with potential applications in treating addiction and cannabinoid-induced psychosis. The detailed molecular interaction studies of these compounds provide insights into designing more effective and selective drugs targeting cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Characterization of Novel Heterocyclic Compounds : The synthesis of new heterocyclic compounds, including pyrazole derivatives, offers a rich ground for discovering novel therapeutic agents. These compounds, characterized by their unique structures, serve as building blocks for developing drugs with various pharmacological activities. The systematic synthesis and characterization of these compounds underline their potential in medicinal chemistry for the creation of new treatments for a range of diseases (Gita Matulevičiūtė et al., 2021).
Antimicrobial and Anti-inflammatory Agents : Novel hybrid molecules incorporating pyrazole and other heterocyclic frameworks have shown significant antimicrobial and anti-inflammatory activities. These findings underscore the potential of pyrazole derivatives in developing new therapies for infections and inflammatory conditions. The ability to synthesize and test such compounds for biological activities is crucial for advancing drug discovery and development (B. V. Kendre et al., 2015).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-12-11-16(20-19-12)22-7-4-15(5-8-22)18-17(24)6-9-23-14(3)10-13(2)21-23/h10-11,15H,4-9H2,1-3H3,(H,18,24)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOGDMQMBUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCN3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2418238.png)

![4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2418241.png)
![4-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2418242.png)
![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2418243.png)



![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)
![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)
